molecular formula C20H27N5O3S B11248640 3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

3-(4-((4-Ethoxyphenyl)sulfonyl)piperazin-1-yl)-6-(pyrrolidin-1-yl)pyridazine

Cat. No.: B11248640
M. Wt: 417.5 g/mol
InChI Key: LJSYIIMWAZWDLD-UHFFFAOYSA-N
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Description

3-[4-(4-ETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound features a pyridazine ring, which is a six-membered ring containing two adjacent nitrogen atoms. This structure is often associated with various pharmacological activities, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(4-ETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE typically involves multi-step procedures. One common approach is the cyclization of appropriate hydrazonoyl chlorides with substituted piperazines in the presence of a base such as triethylamine . The reaction conditions often include the use of solvents like methanol or dichloromethane and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are employed to monitor the synthesis and ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-[4-(4-ETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[4-(4-ETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[4-(4-ETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(4-ETHOXYBENZENESULFONYL)PIPERAZIN-1-YL]-6-(PYRROLIDIN-1-YL)PYRIDAZINE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development in multiple fields.

Properties

Molecular Formula

C20H27N5O3S

Molecular Weight

417.5 g/mol

IUPAC Name

3-[4-(4-ethoxyphenyl)sulfonylpiperazin-1-yl]-6-pyrrolidin-1-ylpyridazine

InChI

InChI=1S/C20H27N5O3S/c1-2-28-17-5-7-18(8-6-17)29(26,27)25-15-13-24(14-16-25)20-10-9-19(21-22-20)23-11-3-4-12-23/h5-10H,2-4,11-16H2,1H3

InChI Key

LJSYIIMWAZWDLD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCC4

Origin of Product

United States

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